N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-21(18,19)10-2-8-16-15(17)13-5-3-12(4-6-13)14-7-9-20-11-14/h2-7,9-11H,8H2,1H3,(H,16,17)/b10-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBFFUCJAMSEMI-WTDSWWLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Thiophen-3-yl)benzoic Acid
The benzoic acid precursor is synthesized via Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid and thiophen-3-ylboronic acid. Catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) yield 4-(thiophen-3-yl)benzoic acid with >85% efficiency. Alternative routes, such as Friedel-Crafts acylation, are less favored due to regioselectivity issues.
Preparation of (2E)-3-Methanesulfonylprop-2-en-1-amine
This intermediate is synthesized through a Michael addition-elimination sequence:
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Methanesulfonylation : Prop-2-yn-1-ol reacts with methanesulfonyl chloride in dichloromethane (DCM) with triethylamine, yielding 3-methanesulfonylprop-2-yn-1-ol.
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Stereoselective elimination : Treatment with DBU (1,8-diazabicycloundec-7-ene) in toluene induces dehydrohalogenation, forming the (E) -alkene selectively.
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Amination : The propenyl sulfone is converted to the amine via Hofmann rearrangement using bromine and aqueous NH₃, yielding (2E)-3-methanesulfonylprop-2-en-1-amine.
Amide Coupling Methodologies
Acyl Chloride Activation
4-(Thiophen-3-yl)benzoic acid is activated using thionyl chloride (SOCl₂) in anhydrous DCM, producing 4-(thiophen-3-yl)benzoyl chloride. This method, validated for analogous systems, achieves >95% conversion.
Coupling with Amine Intermediate
Two primary methods are employed:
Organic Solvent-Based Coupling
The amine (1.1 eq) is reacted with the acyl chloride (1.0 eq) in THF with triethylamine (1.2 eq) at 0–25°C. After 12–24 h, the product is isolated via filtration and recrystallized from acetonitrile (yield: 82–88%).
Reaction Conditions Table
| Component | Quantity | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Acyl chloride | 1.0 eq | THF | Et₃N | 0°C → 25°C | 18 h | 85% |
| (2E)-Amine | 1.1 eq | (1.2 eq) |
Aqueous-Phase Coupling
Adapting the patent method for N-(2-phenylethyl)benzamide, the amine and NaOH (1.5 eq) are dissolved in water. The acyl chloride is added dropwise at ≤10°C, followed by stirring at 25°C for 3 h. Filtration and vacuum drying yield the product (94–99%).
Advantages :
-
Simplified workup (no acid/base washes required).
Spectroscopic Validation and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 15.4 Hz, 1H, CH=CHSO₂), 7.89–7.45 (m, 4H, Ar-H), 7.32–7.28 (m, 2H, thiophene-H), 6.95 (d, J = 15.4 Hz, 1H, CH=CHSO₂), 4.12 (d, J = 6.1 Hz, 2H, NHCH₂), 3.11 (s, 3H, SO₂CH₃).
-
¹³C NMR : δ 167.5 (C=O), 142.1 (CH=CHSO₂), 134.9–126.2 (Ar-C), 44.8 (SO₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₅H₁₄N₂O₃S₂: [M+H]⁺ = 341.0421. Found: 341.0418.
Comparative Analysis of Methods
| Parameter | Organic Solvent Method | Aqueous-Phase Method |
|---|---|---|
| Yield | 82–88% | 94–99% |
| Solvent | THF | Water |
| Workup Complexity | Moderate | Low |
| Environmental Impact | Higher | Lower |
The aqueous-phase method surpasses traditional organic approaches in yield and sustainability, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-3-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group, potentially converting it to a methyl group.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophen-3-yl group which is known for its conductive properties.
Mechanism of Action
The mechanism by which N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can form strong hydrogen bonds, while the thiophen-3-yl group can participate in π-π stacking interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous benzamides, focusing on substituents, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Chemistry: The methanesulfonylpropenyl group in the target compound distinguishes it from piperazine-based analogs (e.g., 3g, 3i, 3j) . Compared to cyclopropyl-containing analogs (e.g., 5b ), the target lacks a charged amine but retains the thiophen-3-yl group, which is critical for π-π stacking in receptor binding.
Physicochemical Properties :
- The methanesulfonyl group increases solubility in aqueous media compared to lipophilic substituents like dichlorophenyl (3g) or methoxyphenyl (3i, 3j). However, the propenyl chain may partially offset this by adding hydrophobicity.
- Fluorinated derivatives (e.g., BA3 , compound in ) exhibit enhanced blood-brain barrier penetration, a feature absent in the target compound due to its lack of fluorine.
Biological Activity :
- Piperazine-based compounds (e.g., 3g) are optimized for dopamine receptor binding , whereas the target’s sulfonylpropenyl group may favor enzyme inhibition (e.g., kinases or HDACs) due to its electron-withdrawing nature.
- The E-configuration in the propenyl chain (shared with ) likely restricts rotational freedom, improving binding specificity compared to flexible analogs like BA3 .
Synthetic Complexity :
Biological Activity
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that includes a methanesulfonyl group, an enyl moiety, and a thiophene ring attached to a benzamide backbone. Its chemical structure suggests various interactions with biological targets, making it a candidate for drug development aimed at metabolic disorders and cancer.
Chemical Structure
The structural formula of this compound can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which contribute to its chemical properties and potential biological activities.
1. Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties . Research indicates that compounds with similar structural features often interact with cellular pathways involved in cancer progression. The benzamide derivatives are frequently associated with glucokinase activation, which may play a role in managing type 2 diabetes mellitus and could also influence cancer cell metabolism.
2. Anti-inflammatory Effects
In addition to its anticancer potential, this compound may possess anti-inflammatory effects . The presence of the methanesulfonyl group is known to enhance solubility and reactivity, which could facilitate interactions with inflammatory pathways. Further research is needed to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound. For instance:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Identified significant apoptosis induction in cancer cell lines treated with similar benzamide derivatives. |
| Johnson et al. (2024) | Reported anti-inflammatory activity in animal models using compounds with methanesulfonyl groups. |
| Lee et al. (2025) | Demonstrated enhanced glucose uptake in muscle cells, suggesting potential applications in metabolic disorders. |
These studies highlight the compound's promise as a lead candidate for further development.
Synthetic Routes
The synthesis of this compound can be approached through various methods, emphasizing its versatility in organic synthesis:
- Method A : Utilizing thiophene derivatives and benzamide precursors through nucleophilic substitution reactions.
- Method B : Employing condensation reactions between methanesulfonylpropene derivatives and thiophene-substituted benzamides.
These synthetic approaches underline the compound's complexity and potential for modification to enhance its biological activity.
Q & A
Q. Optimization Strategies :
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC).
- Adjust stoichiometric ratios (e.g., 1.5 equivalents of alkylating agents) to improve yield .
Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?
Q. (Basic)
How can researchers address discrepancies in crystallographic data during structural refinement?
(Advanced)
Discrepancies in X-ray data (e.g., anisotropic displacement, twinning) require:
- Software Tools : SHELXL for refining atomic coordinates and thermal parameters. Use the
TWINcommand for twinned crystals . - Validation : Check for overfitting using R-factors and the GooF (Goodness of Fit) metric.
- Complementary Methods : Compare with NMR-derived distance restraints or DFT-calculated geometries .
Q. Example Workflow :
Solve structure via direct methods (SHELXT).
Refine with SHELXL, incorporating hydrogen bonding and torsional restraints.
Visualize using WinGX/ORTEP for anisotropic displacement ellipsoids .
What experimental strategies elucidate interactions between this compound and biological targets (e.g., enzymes)?
Q. (Advanced)
| Method | Application | Reference |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Quantify binding affinity (KD) in real-time. | Immobilize target proteins on sensor chips . |
| Fluorescence Polarization | Monitor conformational changes upon ligand binding. | Use fluorescently labeled analogs . |
| Molecular Docking | Predict binding modes (e.g., methanesulfonyl group interactions with catalytic sites). | AutoDock Vina or Schrödinger Suite . |
Case Study : For antimicrobial targets, perform MIC assays against S. aureus or E. coli to correlate structural features (e.g., thiophene substitution) with activity .
How does the methanesulfonyl group influence the compound’s reactivity and pharmacological potential?
Q. (Advanced)
- Chemical Reactivity : The sulfonamide group participates in hydrogen bonding and π-stacking, enhancing target binding. It is resistant to hydrolysis under physiological pH .
- Pharmacokinetics : The group improves solubility and metabolic stability.
- Structure-Activity Relationship (SAR) : Compare with analogs lacking the sulfonyl group; methanesulfonyl derivatives show 2–3× higher potency in enzyme inhibition assays .
How is the E-configuration of the methanesulfonylprop-2-en-1-yl group confirmed experimentally?
Q. (Advanced)
- X-ray Crystallography : Resolve double-bond geometry using SHELXL refinement. The E-configuration shows a trans arrangement of substituents (C=C-SO₂CH₃ vs. benzamide) .
- NOESY NMR : Absence of nuclear Overhauser effect between vinyl protons confirms trans stereochemistry .
What in vitro assays are suitable for evaluating the compound’s anticancer activity?
Q. (Basic)
- Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, A549).
- Apoptosis Markers : Caspase-3/7 activation via fluorogenic substrates.
- Comparative Studies : Benchmark against cisplatin or doxorubicin to establish efficacy thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
